6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, characterized by its unique structural features that include a chlorinated and fluorinated phenyl group. This compound has garnered significant attention due to its potential applications in medicinal chemistry, particularly as a scaffold for developing novel therapeutic agents.
The compound is classified under heterocyclic compounds, specifically imidazopyridines, which are known for their diverse biological activities. It is synthesized through various methods that often involve the reaction of substituted phenyl groups with imidazo[1,2-a]pyridine derivatives. The compound's chemical structure can be represented as follows:
Several synthetic routes have been developed for the preparation of 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine. A notable method involves a one-pot synthesis utilizing acetophenone derivatives and 2-aminopyridine under environmentally benign conditions. This method has demonstrated high yields and short reaction times.
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine participates in various chemical reactions typical of imidazopyridine derivatives:
The mechanism of action of 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine involves interaction with specific biological targets, primarily enzymes involved in cell signaling pathways. For instance:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine has several notable applications:
The imidazo[1,2-a]pyridine scaffold is a bicyclic heteroaromatic system comprising fused imidazole and pyridine rings. This planar, electron-rich core exhibits remarkable structural versatility, enabling diverse substitutions at positions 2, 3, 6, and 8. The C2 and C6 positions are particularly reactive for electrophilic modifications, as demonstrated in 6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine (CAS 2069-47-8) where C2 bears a 4-fluorophenyl group and C6 is chlorinated [2] [4]. This compound’s molecular formula (C₁₃H₈ClFN₂) and moderate molecular weight (246.67 g/mol) contribute to favorable drug-like properties, including membrane permeability and metabolic stability [3] [5]. The core’s inherent rigidity facilitates precise spatial positioning of pharmacophores, making it invaluable for target-specific drug design. Its ability to engage in π-π stacking and hydrogen bonding further underpins interactions with biological macromolecules, particularly kinases and nucleic acids [4].
Halogen substitutions critically modulate the bioactivity of imidazo[1,2-a]pyridines. Chlorine at C6 enhances electrophilic character and improves target residence time through hydrophobic interactions and halogen bonding. The 4-fluorophenyl group at C2 contributes to metabolic stability and membrane penetration due to fluorine’s high electronegativity and small atomic radius [2]. Comparative studies show that 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (CAS 88964-99-2) exhibits reduced kinase affinity relative to its 4-fluorophenyl analog, underscoring fluorine’s unique role in optimizing target engagement . These halogenated derivatives demonstrate broad-spectrum biological activities, including:
Table 1: Impact of Halogen Position on Biological Activity
Compound | C6 Substituent | C2 Aryl Group | CDK2 Inhibition (Kd) | Antiproliferative IC₅₀ (μM) |
---|---|---|---|---|
6-Chloro-2-(4-fluorophenyl) | Cl | 4-Fluorophenyl | 12 nM | 0.9 |
6-Chloro-2-(4-chlorophenyl) | Cl | 4-Chlorophenyl | Not reported | >2.0 |
8-Bromo-2-(4-methylphenyl) | Br | 4-Methylphenyl | 18 nM | 1.4 |
This compound exemplifies strategic molecular optimization: the 6-chloro group enhances electrophilicity for nucleophilic substitutions in lead diversification, while the 4-fluorophenyl moiety balances lipophilicity (predicted logP ≈ 2.9) and bioavailability [6]. Its inclusion in ChemDiv’s screening libraries (Catalog #8012-0600) for kinase-focused oncology research highlights its therapeutic potential [4]. Commercial availability accelerates research, though cost varies significantly:
Table 2: Commercial Availability and Cost Analysis
Supplier | Catalog Number | Quantity | Purity | Price (USD) |
---|---|---|---|---|
Matrix Scientific | 164877 | 500 mg | Not specified | 526 |
American Custom Chemicals | HCH0035498 | 1 mg | 95% | 586.97 |
Accela Chem | SY353044 | 5 g | ≥95% | 1500 |
Bulk synthesis feasibility (e.g., via condensation of 2-amino-5-chloropyridine with α-bromo-4-fluoroacetophenone) supports scalable production [6] [8]. The compound serves as a key intermediate for advanced derivatives like N-[6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide, a CDK2 inhibitor (Kd = 12 nM) [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9